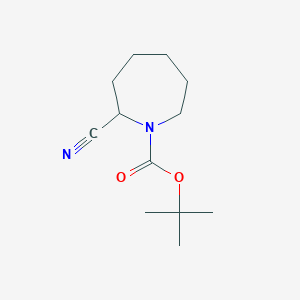
2-(2-Oxopropoxy)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxopropoxy)phenyl benzoate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound belongs to the class of phenyl benzoate derivatives, which are known for their diverse applications in medicine, polymer chemistry, and other innovative fields .
Mecanismo De Acción
Mode of Action
It’s worth noting that benzoate derivatives have been found to exert toxic effects on the nervous system of parasites, resulting in their death .
Biochemical Pathways
For instance, they are synthesized via the shikimate and phenylpropanoid pathways .
Pharmacokinetics
Studies on similar compounds suggest that they may have a short elimination half-life .
Action Environment
It’s known that the properties of phenyl benzoate derivatives can be tailored for application under specific conditions .
Métodos De Preparación
The synthesis of 2-(2-Oxopropoxy)phenyl benzoate involves several steps. One common method includes the esterification of phenyl benzoate with 2-oxopropyl alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(2-Oxopropoxy)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the oxopropoxy group is replaced by other nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
2-(2-Oxopropoxy)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Its derivatives are explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of liquid crystalline materials, which have applications in display technologies and optoelectronics.
Comparación Con Compuestos Similares
2-(2-Oxopropoxy)phenyl benzoate can be compared with other phenyl benzoate derivatives, such as:
Phenyl benzoate: A simpler compound with similar ester functionality but lacking the oxopropoxy group.
2-(2-Hydroxypropoxy)phenyl benzoate: A derivative with a hydroxyl group instead of a ketone, which may exhibit different reactivity and biological activity.
2-(2-Methoxypropoxy)phenyl benzoate: Another derivative with a methoxy group, used in similar applications but with distinct properties.
These comparisons highlight the unique features of this compound, such as its specific reactivity and potential biological activities, which make it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
[2-(2-oxopropoxy)phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-12(17)11-19-14-9-5-6-10-15(14)20-16(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLFCGYGRUSIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC=C1OC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2783103.png)

![1-Cyclohexyl-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2783105.png)

![6-(4-fluorobenzyl)-2-methyl-4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783108.png)
![N-(3-fluoro-4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2783109.png)
![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2783110.png)

![4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2783114.png)


![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2783118.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2783119.png)
![Ethyl 4-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2783121.png)
